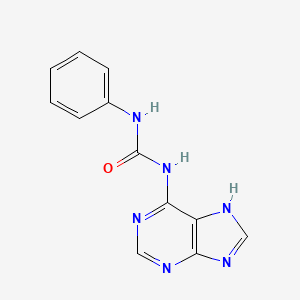

N-Phenyl-N'-(1H-purin-6-yl)urea

Description

Properties

Molecular Formula |

C12H10N6O |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

1-phenyl-3-(7H-purin-6-yl)urea |

InChI |

InChI=1S/C12H10N6O/c19-12(17-8-4-2-1-3-5-8)18-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H3,13,14,15,16,17,18,19) |

InChI Key |

OLMGSBGUOPVTPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-(1H-purin-6-yl)urea typically involves the reaction of a phenyl isocyanate with a purine derivative. One common method includes the reaction of phenyl isocyanate with 6-aminopurine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of N-Phenyl-N’-(1H-purin-6-yl)urea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(1H-purin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The phenyl or purine moieties can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted phenyl or purine derivatives.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(1H-purin-6-yl)urea involves its interaction with specific molecular targets. For instance, as a p38α MAP kinase inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in inflammation . This inhibition can lead to reduced production of inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

Cytokinin Activity: TDZ and CPPU are potent cytokinins, promoting cell division and adventitious root formation in plants. Their activity is attributed to the electron-deficient heterocyclic substituents (thiadiazole, pyridine), which mimic adenine-based cytokinins .

Anticancer Mechanisms: N-Phenyl-N'-(2-chloroethyl)urea derivatives inhibit microtubule polymerization by binding to the colchicine site of β-tubulin, arresting the cell cycle at G2/M phase. These compounds exhibit IC₅₀ values in the micromolar to nanomolar range . this compound’s purine group may target kinases (e.g., KIT/PDGFRβ) instead of tubulin, as seen in related pyrimidinyl- and imidazolyl-urea kinase inhibitors .

Structure-Activity Relationships (SAR) :

- Substituent Position : Meta- and para-substituted phenyl groups (e.g., nitro or methyl) enhance cytokinin-like activity in radish cotyledon assays .

- Electron Properties : Electron-withdrawing groups (e.g., chloro, nitro) improve bioactivity compared to electron-donating groups .

- Heterocyclic Moieties : Thiadiazole (TDZ) and pyridine (CPPU) enhance cytokinin effects, while purine may shift activity toward kinase modulation .

Biological Activity

N-Phenyl-N'-(1H-purin-6-yl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and significant biological activity. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phenyl group linked to a purine derivative through a urea functional group. Its molecular formula is , with a molecular weight of approximately 232.25 g/mol. The compound's structure is critical for its biological activity, particularly its ability to inhibit specific enzymes involved in inflammatory processes.

Research indicates that this compound acts primarily as an inhibitor of p38α mitogen-activated protein kinase (MAPK) . This kinase plays a crucial role in cellular responses to stress and inflammation. By inhibiting p38α MAPK, the compound can modulate inflammatory responses, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis and certain cancers.

Inhibition of p38α MAPK

The compound's ability to inhibit p38α MAPK suggests a competitive mechanism where it binds to the ATP site of the enzyme, thereby preventing its activation. This inhibition leads to reduced downstream signaling associated with inflammatory responses.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has shown effectiveness against:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

These studies utilized the MTT assay to determine cell viability, revealing significant cytotoxic effects at concentrations below 30 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to either the phenyl or purine rings can significantly influence the compound's inhibitory potency. For example, derivatives with specific substitutions on the phenyl ring were found to enhance cytotoxicity against cancer cells .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | <30 | 4T1 |

| Sorafenib | 2.12 | A549 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | 2.39 | A549 |

Anticancer Potential

This compound and its derivatives are being explored as potential anticancer agents . A study focusing on diaryl urea compounds found that modifications could lead to enhanced antiproliferative activity against various cancer cell lines, indicating that this class of compounds could be pivotal in developing targeted cancer therapies .

Inflammatory Diseases

Given its inhibitory action on p38α MAPK, this compound holds promise for treating inflammatory diseases. Its dual functionality as both a purine derivative and a urea compound allows for diverse modifications that can tailor its pharmacological profiles for specific therapeutic targets.

Q & A

Q. Advanced Research Focus

- Kinase Profiling Panels : Use recombinant kinases (e.g., Eurofins KinaseProfiler) to measure inhibition at 1 µM.

- Western Blotting : Assess downstream signaling (e.g., phosphorylation of AKT/ERK) in KIT-driven tumors (e.g., GIST882 cells) .

What are the limitations of urea derivatives in overcoming kinase inhibitor resistance?

Q. Advanced Research Focus

- Mutation Analysis : Screen for gatekeeper mutations (e.g., KIT T670I) that reduce binding affinity.

- Combination Therapy : Pair with allosteric inhibitors (e.g., DCC-2036) to bypass ATP-pocket mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.